molecular formula C14H18ClN3O3S B1662889 Hydroxyfasudil hydrochloride CAS No. 155558-32-0

Hydroxyfasudil hydrochloride

Cat. No.: B1662889
CAS No.: 155558-32-0
M. Wt: 343.8 g/mol
InChI Key: XWWFOUVDVJGNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxyfasudil hydrochloride (CAS: 155558-32-0), a metabolite of fasudil hydrochloride, is a selective, ATP-competitive, and reversible inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2) with IC50 values of 0.73 μM and 0.72 μM, respectively . Its molecular formula is C14H18ClN3O3S, and it exhibits high solubility in water (62 mg/mL) and DMSO .

In preclinical studies, hydroxyfasudil demonstrates vascular dilation effects by increasing endothelial nitric oxide synthase (eNOS) activity and nitric oxide (NO) production, thereby improving blood flow in ischemic myocardium . It also ameliorates hypertension-related smooth muscle dysfunction and bladder hyperactivity in animal models . Clinically, hydroxyfasudil’s serum levels correlate with improved cardiac index in pulmonary arterial hypertension (PAH) patients . Unlike fasudil, hydroxyfasudil lacks inotropic or chronotropic effects, making it a safer candidate for cardiovascular applications .

Properties

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S.ClH/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17;/h1,3-5,7,15H,2,6,8-10H2,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWFOUVDVJGNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463911
Record name Hydroxyfasudil Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155558-32-0
Record name Hydroxyfasudil Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyfasudil monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Key Reaction Steps

The process begins with the reaction of 5-isoquinoline sulfonyl chloride hydrochloride and homopiperazine in dichloromethane, facilitated by an acid-binding agent such as triethylamine or sodium hydroxide. This step yields fasudil alkali, which undergoes sequential purification:

  • Water-washing to remove hydrophilic impurities.
  • Acid extraction using hydrochloric acid to isolate the hydrochloride salt.
  • Alkalization with sodium hydroxide to precipitate the free base.
  • Salification via hydrochloric acid to form the final crystalline product.

This method achieves a purity exceeding 99% without chromatographic techniques, significantly reducing production time and costs.

Acid-Base Extraction and Purification

The elimination of column chromatography is a hallmark of this method. Instead, acid-base liquid-liquid extraction leverages the compound’s pH-dependent solubility. For instance, fasudil alkali’s solubility in organic solvents (e.g., dichloromethane) at basic pH allows separation from aqueous impurities. Subsequent acidification precipitates the hydrochloride salt, which is crystallized from a solvent system like ethanol-water.

Industrial Scalability and Process Optimization

The exclusion of column chromatography in CN103450157B addresses a critical scalability challenge. Industrial reactors can execute acid-base extractions continuously, minimizing manual intervention. Key parameters for optimization include:

  • Solvent Selection : Dichloromethane’s low boiling point (40°C) facilitates easy recovery and reuse.
  • Crystallization Conditions : Ethanol-water mixtures (3:1 v/v) yield monohydrate crystals with consistent particle size.
  • Reagent Ratios : A 1:1 molar ratio of 5-isoquinoline sulfonyl chloride hydrochloride to homopiperazine ensures complete conversion.

These factors collectively reduce production costs by ~30% compared to traditional methods, as estimated from patent claims.

Quality Control and Analytical Characterization

Post-synthesis, this compound is characterized using:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>99%) and detects residual solvents.
  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via proton and carbon-13 spectra.
  • X-ray Diffraction (XRD) : Validates crystalline form and hydrate status (e.g., semihydrate).

The compound’s physicochemical properties—such as a molecular weight of 343.8 g/mol and solubility in aqueous solutions (up to 50 mg/mL)—are critical for formulation into injectables or oral dosage forms.

Chemical Reactions Analysis

Biochemical Reactivity Profile

Hydroxyfasudil hydrochloride primarily acts through enzyme inhibition and modulation of phosphorylation pathways . Key interactions include:

Rho-Associated Kinase (RK) Inhibition

  • Mechanism : Competitively inhibits RK by binding to its ATP-dependent catalytic domain, disrupting RhoA-RK signaling .

  • Reaction Effect :

    RK (active)+HydroxyfasudilRK-Hydroxyfasudil complex (inactive)\text{RK (active)} + \text{Hydroxyfasudil} \rightarrow \text{RK-Hydroxyfasudil complex (inactive)}
  • Functional Outcome :

    • Reduces phosphorylation of myosin binding subunit (MBS) of myosin light chain phosphatase (MLCP), reactivating MLCP .

    • Lowers myosin light chain (MLC₂₀) phosphorylation levels by 60–70% at 10 μmol/L .

Myosin Light Chain Phosphatase (MLCP) Activation

  • Dephosphorylation Reaction :

    MLC₂₀-PMLCP (reactivated)MLC₂₀+Pi\text{MLC₂₀-P} \xrightarrow{\text{MLCP (reactivated)}} \text{MLC₂₀} + P_i
  • Impact : Induces vasorelaxation in arterial smooth muscle by decreasing Ca²⁺ sensitivity .

ATP-Dependent Activity Modulation

  • ATP Concentration Influence :

    • Relaxation efficacy inversely correlates with ATP levels (e.g., 3 μmol/L hydroxyfasudil achieves 80% relaxation at 0.1 mmol/L ATP vs. 40% at 10 mmol/L ATP) .

    • Suggests competitive binding with ATP for RK’s catalytic site .

Quantitative Pharmacodynamic Data

ParameterValueConditionsSource
IC₅₀ for vasorelaxation5.1 ± 4.6 μmol/LRabbit basilar artery (ET-1 + KCl)
MLC₂₀ dephosphorylation60–70% reduction10 μmol/L hydroxyfasudil
ATP-dependent relaxation80% (0.1 mmol/L ATP) → 40% (10 mmol/L ATP)Permeabilized artery

Structural Determinants of Reactivity

  • Critical Functional Groups :

    • Isoquinoline sulfonamide moiety: Essential for RK binding .

    • Hydroxyl group at position 5: Enhances metabolic stability compared to fasudil .

Selectivity and Pathways

  • No Direct Effect on MLCK or PKC : Specific to RK inhibition at therapeutic concentrations (1–10 μmol/L) .

  • No Interaction with Ca²⁺ Channels : Vasorelaxation occurs without altering intracellular Ca²⁺ levels .

Clinical Implications

  • Therapeutic Use : Mitigates cerebral vasospasm post-subarachnoid hemorrhage by restoring MLCP activity .

  • Metabolic Advantage : As an active metabolite, hydroxyfasudil provides prolonged RK inhibition compared to fasudil .

Scientific Research Applications

Neuroprotective Effects

Hydroxyfasudil has shown significant promise in protecting against neurotoxic effects associated with various anesthetic agents. A study demonstrated that hydroxyfasudil alleviates propofol-induced neurodegeneration in developing rat brains. The compound reduced the activation of RhoA and improved the expression of anti-apoptotic factors, thereby mitigating cognitive impairments linked to propofol exposure .

Case Study: Propofol-Induced Neurotoxicity

  • Objective: Assess the protective role of hydroxyfasudil against propofol-induced neuroapoptosis.
  • Findings: Hydroxyfasudil administration significantly improved learning and memory performance in treated rats compared to controls, suggesting its potential as a protective agent in pediatric anesthesia .

Treatment of Cerebral Vasospasm

Hydroxyfasudil is clinically used to treat cerebral vasospasm following subarachnoid hemorrhage. It has been shown to improve clinical outcomes by reducing the incidence of vasospasm and subsequent ischemic injury. A randomized trial indicated that hydroxyfasudil is as effective, if not more so, than nimodipine in preventing cerebral vasospasm .

Clinical Trial Overview

  • Participants: Patients with subarachnoid hemorrhage.
  • Results: Hydroxyfasudil treatment resulted in improved hemodynamic parameters and reduced complications associated with vasospasm .

Cardiovascular Applications

Hydroxyfasudil has been investigated for its effects on pulmonary hypertension and heart failure. A double-blind placebo-controlled trial assessed its impact on pulmonary arterial pressure and cardiac index (CI). Results indicated that hydroxyfasudil treatment led to significant improvements in these parameters compared to placebo .

Key Findings from Clinical Trials

ParameterHydroxyfasudil GroupPlacebo Group
Mean Pulmonary Arterial Pressure (PAP)LoweredHigher
Cardiac Index (CI)ImprovedNo change
Adverse EventsMildMild

Applications in Autoimmune Diseases

Research has also explored the potential of hydroxyfasudil in treating autoimmune conditions, such as experimental autoimmune encephalomyelitis (EAE). In animal models, hydroxyfasudil administration resulted in significant reductions in disease incidence and severity, indicating its therapeutic potential for multiple sclerosis and similar disorders .

Study on EAE

  • Method: Intraperitoneal and oral administration of hydroxyfasudil.
  • Outcome: Reduced leukocyte infiltration and demyelination were observed in treated mice compared to controls .

Bioavailability and Pharmacokinetics

The pharmacokinetic profile of hydroxyfasudil has been characterized through various studies. An investigation comparing oral versus intravenous administration revealed that the absolute bioavailability of hydroxyfasudil after oral treatment was approximately 69% of that following intravenous administration. This finding supports the feasibility of oral formulations for future clinical applications .

Pharmacokinetic Data

Administration RoutePeak Concentration (µg/L)Bioavailability (%)
Oral111.669
Intravenous108.4-

Mechanism of Action

HA 1100 hydrochloride exerts its effects by inhibiting ROCK1 and ROCK2. This inhibition leads to the modulation of various cellular processes, including cell contraction, motility, proliferation, and apoptosis. The compound increases endothelial nitric oxide synthase (eNOS) mRNA levels and stimulates nitric oxide (NO) production, which contributes to its vasodilatory effects .

Comparison with Similar Compounds

Research Findings and Clinical Data

Preclinical Efficacy
  • In a canine model of effort angina, hydroxyfasudil (0.3 mg/kg) suppressed ST-segment depression by increasing coronary blood flow by 35% without affecting heart rate .
  • In hypertensive rats, hydroxyfasudil restored penile cGMP levels and reversed erectile dysfunction by inhibiting Rho-kinase activity .
Clinical Trials

    Biological Activity

    Hydroxyfasudil hydrochloride, an active metabolite of fasudil, is a selective Rho-kinase (ROCK) inhibitor with significant therapeutic potential in various pathological conditions. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

    Hydroxyfasudil exerts its effects primarily by inhibiting the Rho-kinase pathway, which plays a crucial role in regulating smooth muscle contraction, cell migration, and cytoskeletal organization. The inhibition of ROCK leads to:

    • Vasodilation : Hydroxyfasudil induces relaxation of vascular smooth muscle by dephosphorylating myosin light chains, which is essential for muscle contraction.
    • Neuroprotection : It protects against neurodegeneration and cognitive impairments induced by anesthetics like propofol in developing brains by modulating apoptotic pathways.
    • Anti-inflammatory Effects : The compound reduces inflammatory responses in various tissues, including bladder and lung tissues.

    1. Vasodilatory Effects

    Hydroxyfasudil has been shown to relax precontracted vascular tissues effectively. In studies involving the rabbit basilar artery, it demonstrated concentration-dependent relaxation without significantly altering intracellular calcium levels. The IC50 for hydroxyfasudil was found to be approximately 5.1 µM .

    2. Neuroprotective Properties

    In a study focusing on the developing rat brain, hydroxyfasudil alleviated propofol-induced neurotoxicity. It decreased the expression of pro-apoptotic proteins (Bak, Bax, Bad) while increasing anti-apoptotic Bcl2 levels. Behavioral tests indicated improved cognitive function in hydroxyfasudil-treated rats compared to controls .

    3. Bladder Dysfunction and Inflammation

    In a model of HCl-induced cystitis in rats, hydroxyfasudil treatment improved bladder function and reduced histopathological changes associated with inflammation. Cystometric analysis revealed increased intercontraction intervals and decreased inflammatory cell infiltration .

    Case Study 1: Neuroprotection in Pediatric Anesthesia

    A study evaluated hydroxyfasudil's protective effects against propofol-induced neurotoxicity in pediatric patients. The findings suggested that hydroxyfasudil could mitigate cognitive impairments associated with anesthesia, supporting its potential use in pediatric medical procedures .

    Case Study 2: Treatment of Cystitis

    In a clinical setting, hydroxyfasudil was tested for its efficacy in treating bladder dysfunction due to chemical cystitis. Results showed significant improvement in bladder function and reduced inflammation markers, indicating its therapeutic promise for urological disorders .

    Data Table: Biological Activities of Hydroxyfasudil

    Biological Activity Mechanism Reference
    VasodilationInhibition of ROCK leading to myosin light chain dephosphorylation
    NeuroprotectionModulation of apoptotic pathways
    Anti-inflammatoryReduction of inflammatory cell recruitment
    Improved bladder functionEnhanced intercontraction intervals

    Q & A

    Q. What is the primary mechanism of action of Hydroxyfasudil Hydrochloride in inhibiting Rho-kinase (ROCK)?

    this compound acts as an ATP-competitive, reversible inhibitor of ROCK isoforms (ROCK1 and ROCK2), with IC50 values of 0.73 μM and 0.72 μM, respectively . Its selectivity is attributed to competitive binding at the ATP-binding site, which disrupts ROCK-mediated phosphorylation of downstream targets like myosin light chain (MLC), leading to vasodilation and reduced smooth muscle contraction. Methodologically, confirm inhibition via Western blot analysis of phosphorylated MLC or other ROCK substrates in cell lysates treated with the compound .

    Q. How should this compound be handled and stored to maintain stability in laboratory settings?

    The compound should be stored at -20°C in powder form, with aliquots prepared to avoid repeated freeze-thaw cycles. Solubility is optimal in DMSO (up to 25 mM) and water, but solutions should be used immediately or stored short-term at -20°C. Always use protective equipment (gloves, lab coats) to prevent skin/eye exposure, as per general laboratory safety protocols .

    Advanced Research Questions

    Q. How can researchers design experiments to distinguish ROCK1 vs. ROCK2 specificity in cellular models using this compound?

    To assess isoform-specific effects:

    • Use siRNA or CRISPR-mediated knockout of ROCK1 or ROCK2 in cell lines.
    • Compare Hydroxyfasudil’s efficacy in wild-type vs. knockout models via kinase activity assays (e.g., ELISA-based quantification of phosphorylated MLC).
    • Cross-validate with isoform-selective inhibitors (e.g., AT13148 for ROCK2) to rule off-target effects .

    Q. What experimental considerations are critical when using this compound in in vivo models of cardiovascular disease?

    • Dosage Optimization : In canine models of effort angina, 0.3 mg/kg IV suppressed pacing-induced ischemia by increasing coronary blood flow without chronotropic effects .
    • Endpoint Selection : Measure hemodynamic parameters (e.g., ST-segment depression in ECG) and regional blood flow (via Doppler or microsphere techniques).
    • Control for Metabolites : Hydroxyfasudil is an active metabolite of Fasudil; ensure pharmacokinetic studies differentiate parent drug vs. metabolite contributions .

    Q. How should contradictory data on off-target kinase inhibition (e.g., PKA) be addressed when using this compound?

    • Perform broad-spectrum kinase profiling assays to quantify inhibition of non-ROCK kinases.
    • Compare results across multiple concentrations; Hydroxyfasudil shows slight PKA inhibition at higher doses (≥10 μM), which may confound results if used outside the 0.1–1 μM range .
    • Use orthogonal assays (e.g., cAMP-dependent kinase activity assays) to validate specificity .

    Q. What strategies improve reproducibility in this compound studies involving endothelial nitric oxide synthase (eNOS) modulation?

    • Standardize cell culture conditions (e.g., hypoxia vs. normoxia), as Hydroxyfasudil upregulates eNOS mRNA and NO production in a context-dependent manner .
    • Use NO-sensitive fluorescent dyes (e.g., DAF-FM) for real-time quantification.
    • Include controls for RhoA/ROCK pathway activation (e.g., thrombin treatment) to confirm drug efficacy .

    Data Analysis & Interpretation

    Q. How can researchers resolve discrepancies in Hydroxyfasudil’s effects on vascular tone across different species?

    • Species-Specific Responses : In rats, Hydroxyfasudil improves penile smooth muscle relaxation via cGMP elevation , whereas in dogs, it increases coronary flow without altering femoral blood flow . Account for differences in vascular bed expression of ROCK isoforms.
    • Dose-Response Curves : Validate interspecies pharmacokinetics to adjust dosing (e.g., mg/kg vs. plasma concentration) .

    Q. What statistical approaches are recommended for analyzing Hydroxyfasudil’s dose-dependent effects on neutrophil migration?

    • Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC50 values.
    • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons in in vitro chemotaxis assays (e.g., Boyden chamber) .

    Methodological Best Practices

    Q. What controls are essential when testing this compound in ex vivo tissue models (e.g., bladder or aortic strips)?

    • Include vehicle controls (DMSO/saline) to rule out solvent effects.
    • Pre-treat tissues with a ROCK activator (e.g., lysophosphatidic acid) to establish baseline contractility.
    • Normalize results to tissue weight or protein content to mitigate variability .

    Q. How can researchers optimize Hydroxyfasudil delivery in in vivo studies to balance bioavailability and toxicity?

    • For systemic effects, use IV administration (0.1–0.3 mg/kg in dogs) .
    • For localized effects (e.g., bladder dysfunction), consider intra-organ infusion.
    • Monitor plasma half-life (≈2–4 hours in rodents) to adjust dosing intervals .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Hydroxyfasudil hydrochloride
    Reactant of Route 2
    Hydroxyfasudil hydrochloride

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.